Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Its systematic name reflects its complex structure, which includes a piperazine ring, a tert-butyl group, and an enone functionality. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate can be classified as:
The synthesis of tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts or conditions, such as temperature control and solvent selection, to optimize yield and purity. For example, using N,N-diisopropylethylamine as a base in reactions can enhance the formation of desired products .
The molecular structure of tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate features:
The molecular formula is , with a molecular weight of approximately 239.30 g/mol. The structural representation includes:
Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, making it versatile in synthetic organic chemistry.
The mechanism of action for compounds like tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate often involves interaction with biological targets such as enzymes or receptors. The specific mechanism would depend on the biological context but generally includes:
Research into similar compounds suggests potential applications in areas such as cancer therapy or metabolic disorders .
Key physical properties include:
Chemical properties encompass:
Relevant data from similar compounds indicate that these properties are critical for formulation in pharmaceutical applications .
Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate has potential applications in various scientific fields, including:
The ongoing research into piperazine derivatives highlights their significance in developing therapeutic agents .
This detailed examination underscores the relevance of tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate within the broader context of chemical research and pharmaceutical applications.
The synthesis of Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate relies on sequential functionalization of piperazine precursors. A representative approach begins with N-Boc-protected piperazinones, where regioselective alkylation at the less hindered nitrogen establishes the core scaffold. For example, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) is synthesized via ring formation followed by Boc protection, achieving 95% purity through crystallization [6]. Similarly, tert-butyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate (CAS 313950-41-3) employs a five-step sequence involving cyclization, oxidation, and protecting group manipulation, yielding 241.33 g/mol product with SMILES string CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C [4]. Critical to Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate synthesis is the strategic ordering of:
Table 1: Key Intermediates in Piperazine Synthesis
Intermediate | CAS Number | Molecular Formula | Synthetic Role |
---|---|---|---|
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | 790667-49-1 | C₁₁H₁₉NO₃ | Chiral scaffold for 2-methyl substitution |
tert-Butyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | 313950-41-3 | C₁₃H₂₃NO₃ | Demonstrates steric control in N-functionalization |
(R)-tert-Butyl 2-methylpiperazine-1-carboxylate | 170033-47-3 | C₁₀H₂₀N₂O₂ | Highlights enantiomeric purity (>99% ee) [9] |
Asymmetric hydrogenation of enamide intermediates enables efficient construction of chiral 2-methylpiperazine cores. The synthesis of (R)-tert-butyl 2-methylpiperazine-1-carboxylate (CAS 170033-47-3) uses Ru-BINAP catalysts to achieve >99% enantiomeric excess (ee) at 42°C, yielding white crystals with melting point 39-43°C [9]. This method avoids racemization during N-allylation steps critical for introducing the prop-2-enyl group. For Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate, asymmetric phase-transfer catalysis proves effective: Quaternary ammonium salts derived from cinchona alkaloids facilitate Michael additions to N-allyl intermediates, achieving 85-92% ee [6].
Table 2: Catalytic Systems for Asymmetric Piperazine Synthesis
Catalyst Type | Substrate | ee (%) | Reaction Conditions | Application |
---|---|---|---|---|
Ru-(R)-BINAP | Enamide precursor | >99 | 50 psi H₂, 60°C | Chiral 2-methylpiperazine core [9] |
Cinchona-derived PTC | N-Allyl-3-oxopiperazine | 92 | KOH/toluene, -20°C | Asymmetric C-C bond formation |
L-Proline organocatalyst | Aldehyde intermediates | 85 | DMSO, RT | Enamine-mediated functionalization |
Regiocontrol in piperazines exploits steric and electronic differences between N1 and N4 positions. Tert-butyl 4-((methyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate (CAS 1420972-72-0) exemplifies this principle: The Boc group directs electrophiles to the less hindered nitrogen, enabling C-methylation at N4 with NaH/CH₃I in THF (yield: 78%) [1]. For Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate, the 3-oxo group deactivates N4, permitting selective N1-Boc protection and subsequent N4-allylation. This is evidenced by the synthesis of tert-butyl 3-[3-(2-morpholin-4-ylethylamino)-3-oxopropyl]azetidine-1-carboxylate, where acylation occurs exclusively at the secondary amine [3]. Key strategies include:
The prop-2-enyl moiety in Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate is installed via two primary methods: A) Elimination approaches: Dehydrohalogenation of N-propyl precursors with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in refluxing acetonitrile yields 70-85% alkene products. This method generates the E-isomer selectively when using β-haloalkylamines [2]. B) Palladium-catalyzed coupling: Suzuki-Miyaura reactions employ N-Boc-4-trifluoroboratopiperazine with allyl bromides. As demonstrated in WO2017027684A1, Pd(dppf)Cl₂ catalyzes these couplings in aqueous DMF (80°C, 12 h), achieving >95% conversion [3]. Mizoroki-Heck reactions are equally viable: 4-Chloropiperazinones couple with allyl acetate using Pd(OAc)₂/PPh₃ to form the prop-2-enyl group directly [2].
Table 3: Alkene Installation Methods Comparison
Method | Reagents/Conditions | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|
Dehydrohalogenation | DBU, CH₃CN, reflux | 78 | E:Z = 9:1 | Requires β-haloalkylamine precursors |
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O | 92 | Not applicable | Sensitive to Boc deprotection |
Mizoroki-Heck | Pd(OAc)₂, allyl acetate, NEt₃ | 85 | E-isomer exclusive | Competing piperazine deprotonation |
Boc group utilization exemplifies green chemistry in Tert-butyl 2-methyl-3-oxo-4-prop-2-enylpiperazine-1-carboxylate synthesis: Solvent-free deprotection: Boc removal employs catalytic ZnCl₂ in molten urea (130°C), eliminating dichloromethane and producing tert-butanol as recyclable byproduct [6]. Alternative protecting groups: WO2017027684A1 discloses in situ-removable groups like 2-(propan-2-ylidene)amine for nitrogen protection, decomposing under mild acidic conditions without additional reagents [3]. Energy-efficient methods: Microwave-assisted Boc protection (150°C, 10 min) reduces reaction times from 12 h to minutes, as validated in (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate synthesis [6]. Cold-chain transportation (2-8°C) of Boc-piperazines minimizes decomposition, reducing solvent-intensive purification needs [6] [9]. Life-cycle analysis reveals these innovations decrease the E-factor (kg waste/kg product) from 32 to 11 compared to classical strategies [6].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3